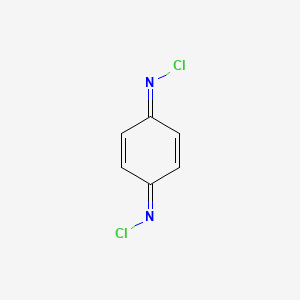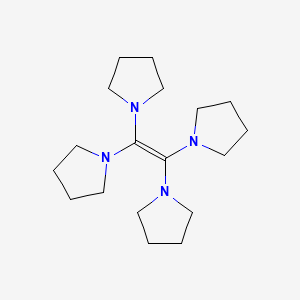
Tetrakis(N-pyrrolidinyl)ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(N-pyrrolidinyl)ethylene: is an organic compound with the molecular formula C₁₈H₃₂N₄ It is characterized by the presence of four pyrrolidine groups attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(N-pyrrolidinyl)ethylene typically involves the reaction of ethylenediamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(N-pyrrolidinyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tetrakis(N-pyrrolidinyl)ethylene is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in drug discovery .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases. Researchers are investigating its role in modulating biological pathways and its effectiveness as a drug candidate .
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the manufacturing of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Tetrakis(N-pyrrolidinyl)ethylene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrakis(dimethylamino)ethylene: Similar in structure but with dimethylamino groups instead of pyrrolidine groups.
Tetrakis(4-sulfonatophenyl)porphyrin: A porphyrin derivative with sulfonatophenyl groups.
Uniqueness: Tetrakis(N-pyrrolidinyl)ethylene is unique due to the presence of pyrrolidine groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
311-91-1 |
|---|---|
Molecular Formula |
C18H32N4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-(1,2,2-tripyrrolidin-1-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C18H32N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2 |
InChI Key |
KTQLZZWZEMLNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=C(N2CCCC2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


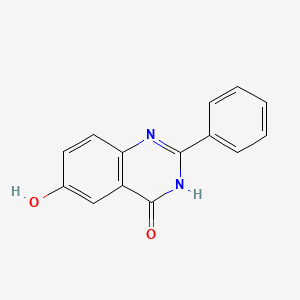
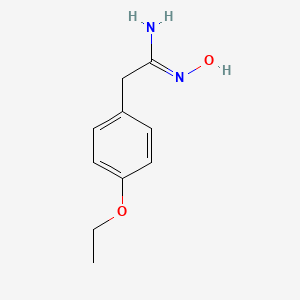
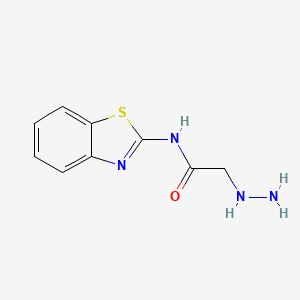

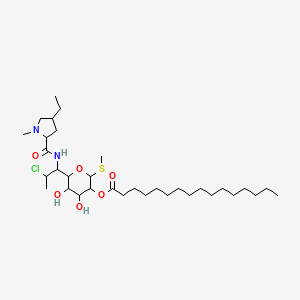
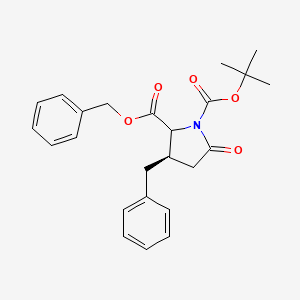
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

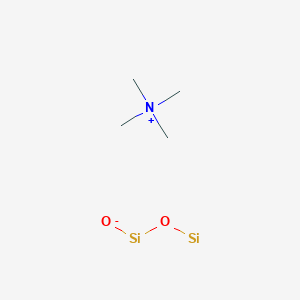
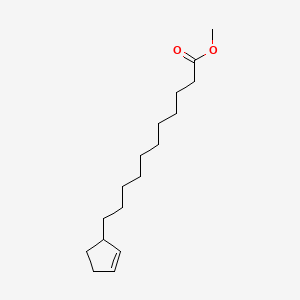

![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

